![molecular formula C23H23N3O3 B2543650 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034516-86-2](/img/structure/B2543650.png)
1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
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Description
1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as QNZ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Anticancer Agents: Quinazolinone derivatives have shown promise as anticancer agents due to their ability to inhibit kinases involved in cell proliferation and survival. Researchers could explore the compound’s potential in cancer therapy .
Neurological Disorders: Piperidine-based compounds often exhibit central nervous system (CNS) activity. Investigating this compound’s effects on neurotransmitter receptors or ion channels could lead to novel treatments for neurological diseases .
Materials Science and Organic Electronics
The conjugated structure of the compound suggests potential applications in materials science:
- Organic Semiconductors : Quinazolinone derivatives have been used as building blocks for organic semiconductors. Researchers could explore its electronic properties and suitability for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
Green Chemistry and Sustainable Synthesis
Considering the compound’s synthetic route and reactivity, it aligns with green chemistry principles:
- Catalysis and Atom Economy : Researchers could investigate efficient methods for its synthesis, emphasizing atom economy and minimizing waste. The use of mild catalysts, such as kalinite, could enhance its green synthesis .
Computational Chemistry and Molecular Modeling
The compound’s complex structure invites computational studies:
- Quantum Mechanics Calculations : Researchers could perform density functional theory (DFT) calculations to explore its electronic structure, stability, and reactivity. Insights gained could guide further experimental work .
Biological Activity and Target Identification
Experimental studies could focus on:
- Biological Assays : Testing the compound against specific protein targets (enzymes, receptors, etc.) to identify its biological activity. High-throughput screening could reveal potential therapeutic targets .
Synthetic Methodology Development
Researchers could explore innovative synthetic routes for this compound:
- New Reaction Pathways : Investigating novel transformations or cascade reactions involving the quinazolinone and piperidine moieties. This could lead to more efficient and scalable syntheses .
properties
IUPAC Name |
1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFYLCWBLAMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione |
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